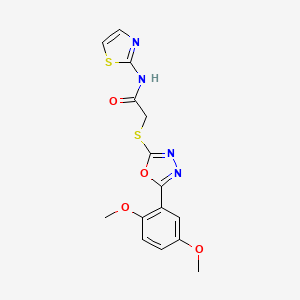

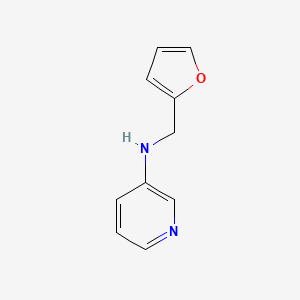

![molecular formula C7H12N2O3 B2598232 2-[(Pyrrolidine-1-carbonyl)amino]acetic acid CAS No. 501652-98-8](/img/structure/B2598232.png)

2-[(Pyrrolidine-1-carbonyl)amino]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(Pyrrolidine-1-carbonyl)amino]acetic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by the physicochemical parameters of the pyrrolidine ring . The pyrrolidine ring allows a greater chance of generating structural diversity .科学的研究の応用

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

2-[(Pyrrolidine-1-carbonyl)amino]acetic acid derivatives have been synthesized as cyclic γ-aminobutyric acid (GABA) analogues. The synthesis involves intermolecular [2+2]-photocycloaddition of 1,3-dioxinones with N-protected 3-pyrroline, followed by fragmentation of the resulting cyclobutane moiety, showcasing innovative approaches in constructing complex structures relevant to neuroscience research (Petz, Allmendinger, Mayer, & Wanner, 2019).

Development of Neuronal Nitric Oxide Synthase Inhibitors

2-Aminopyridinomethyl pyrrolidines, closely related to this compound, have shown significant potency as selective inhibitors of neuronal nitric oxide synthase. This includes optimized Mitsunobu reaction conditions yielding high-efficiency synthesis routes, crucial for medicinal chemistry and therapeutic applications (Ji, Jing, Huang, & Silverman, 2012).

Agonists of Sphingosine-1-Phosphate (S1P) Receptors

Analogs of this compound, specifically 2-aryl(pyrrolidin-4-yl)acetic acids, have been synthesized and evaluated as potent agonists of S1P receptors. These compounds demonstrated the ability to lower lymphocyte counts in mice and exhibited favorable pharmacokinetic properties, marking their importance in immunology and potential therapeutic roles (Yan et al., 2006).

Creation of Pyrrolidyl PNA for Nucleic Acid Binding

The synthesis of 4(S)-(N-Boc-amino)-2(S/R)-(thymin-1-ylmethyl)-pyrrolidine-N-1-acetic acids, designed to fine-tune the aminoethylglycyl PNA structure for enhanced binding to complementary nucleic acids, highlights the chemical's role in advancing biochemistry and genetics. The specific incorporation of these units into PNA oligomers underlines the potential for creating more effective gene regulation tools (D'Costa, Kumar, & Ganesh, 2002).

Facilitating Syntheses of Quaternary Carbon-Containing Aldols

In a groundbreaking approach to catalytic aldol reactions, pyrrolidine-acetic acid bifunctional catalysts have been employed for the synthesis of alpha,alpha-dialkylaldol products. This technique represents a significant advancement in organocatalysis, providing an efficient method for constructing complex molecules with quaternary carbon centers (Mase, Tanaka, & Barbas, 2003).

作用機序

Target of Action

Pyrrolidine derivatives are known to interact with various biological targets. For instance, some pyrrolidine derivatives are known to inhibit enzymes like reverse transcriptase in the case of the human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Mode of Action

The mode of action of pyrrolidine derivatives can vary depending on the specific compound and its target. For example, some pyrrolidine derivatives can inhibit the activity of certain enzymes, thereby affecting the biochemical processes that these enzymes are involved in .

Biochemical Pathways

Pyrrolidine derivatives can affect various biochemical pathways. For instance, some pyrrolidine derivatives are known to inhibit enzymes involved in the replication of viruses, thereby affecting the viral life cycle .

Pharmacokinetics

The pharmacokinetic properties of pyrrolidine derivatives can vary depending on the specific compound. Factors such as the compound’s solubility, its ability to cross cell membranes, and its metabolic stability can all influence its pharmacokinetic properties .

Result of Action

The result of the action of pyrrolidine derivatives can vary depending on the specific compound and its target. For example, inhibition of certain enzymes by pyrrolidine derivatives can result in the disruption of the normal functioning of cells or organisms .

Action Environment

The action of pyrrolidine derivatives can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of these compounds and their ability to interact with their targets .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(pyrrolidine-1-carbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c10-6(11)5-8-7(12)9-3-1-2-4-9/h1-5H2,(H,8,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFADMITQSJCKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

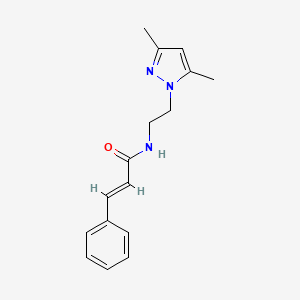

![3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2598149.png)

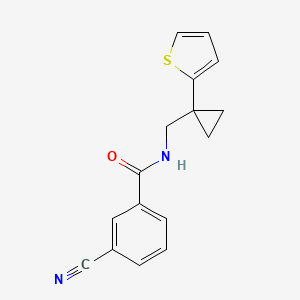

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2598153.png)

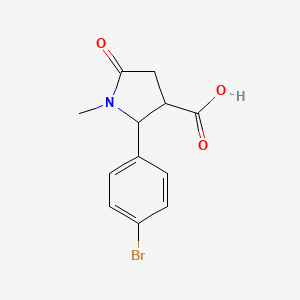

![Tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B2598155.png)

![Ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2598158.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2598161.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598170.png)